molecular formula C12H17FN2O B1397045 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol CAS No. 1315577-18-4

4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol

Cat. No.: B1397045
CAS No.: 1315577-18-4
M. Wt: 224.27 g/mol
InChI Key: JUKUNHBPRLZLIH-UHFFFAOYSA-N
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Description

4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is a synthetic organic compound with the molecular formula C12H17FN2O and a monoisotopic mass of 224.13249 Da . This piperidine-based structure features a fluorophenylamino moiety, a combination frequently explored in medicinal chemistry for its potential to interact with central nervous system targets. The core research value of this compound lies in its role as a building block for investigating Structure-Activity Relationships (SAR), particularly in the development of novel ligands for neurological targets. Compounds with similar fluorophenyl-piperidine/piperazine scaffolds are the subject of active research as potential atypical dopamine transporter (DAT) inhibitors . Such inhibitors are being studied for their potential to treat psychostimulant use disorders while demonstrating lower abuse liability compared to classic DAT inhibitors like cocaine . The presence of the 4-ol group on the piperidine ring contributes to the molecule's polarity and is a key structural feature influencing its binding affinity and metabolic stability profile . This product is provided for research purposes as a chemical reference standard and for use in hit-to-lead optimization campaigns. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3-fluoroanilino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-2-1-3-11(8-10)15-9-12(16)4-6-14-7-5-12/h1-3,8,14-16H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKUNHBPRLZLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorinated phenyl group and an amino methyl substituent, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in cancer therapy.

Chemical Structure and Properties

The chemical structure of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}F1_{1}N1_{1}O1_{1}
  • Molecular Weight : 224.27 g/mol
  • CAS Number : 1315577-18-4

This compound features a piperidine ring substituted with a 3-fluorophenyl group and an amino methyl group at the 4-position, which may enhance its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of piperidine derivatives, including compounds similar to 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol. The following table summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:

Compound Bacterial Strain MIC (mg/mL)
4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-olStaphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.100

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potency.

Antifungal Activity

In addition to antibacterial effects, the compound's antifungal properties have also been investigated. Similar piperidine derivatives have shown varying degrees of activity against fungi:

Compound Fungal Strain MIC (mg/mL)
4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-olCandida albicans0.050
Aspergillus niger0.200

These findings suggest that the compound may serve as a potential antifungal agent, particularly against Candida albicans.

Anticancer Potential

The anticancer potential of piperidine derivatives has been explored in various studies. For instance, compounds structurally related to 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol have shown promising results in inhibiting cancer cell proliferation:

Compound Cancer Cell Line IC50_{50} (µM)
4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-olOvarian Cancer OVCAR-331.5
Breast Cancer MCF-743.9

These results indicate that the compound may exhibit selective cytotoxicity towards cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • A study published in MDPI highlighted the antibacterial efficacy of several piperidine derivatives, noting that modifications on the phenyl ring significantly influenced their activity against both bacterial and fungal strains .
  • Another research article discussed the structure-activity relationship (SAR) of similar compounds, demonstrating that electron-donating groups on the piperidine ring enhanced antibacterial potency while maintaining low toxicity profiles .
  • A comprehensive review of piperidine-based compounds indicated that those with halogen substitutions exhibited improved interactions with microbial targets, suggesting a pathway for optimizing future derivatives .

Scientific Research Applications

The compound 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol , known by its CAS number 1315577-18-4, has garnered attention in various scientific research domains due to its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. This detailed article explores its applications, supported by data tables and case studies from verified sources.

Molecular Properties

  • Molecular Formula : C_{13}H_{16}F_{1}N_{1}O
  • Molecular Weight : 224.27 g/mol
  • CAS Number : 1315577-18-4

Pharmaceutical Development

4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is primarily studied as a pharmaceutical intermediate. Its derivatives have shown potential in the development of drugs targeting various conditions, including:

  • Neurological Disorders : The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for treating conditions like depression and anxiety.
  • Antipsychotic Agents : Research indicates that modifications of this compound may lead to the development of new antipsychotic medications, leveraging its ability to modulate dopaminergic and serotonergic pathways.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Amine Coupling Reactions : It can react with electrophilic species to form new amine derivatives.
  • Functionalization of Aromatic Compounds : The presence of the fluorophenyl group allows for electrophilic aromatic substitution reactions, expanding its utility in synthesizing novel compounds.

Biochemical Assays

In biochemical research, 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is used in assays to evaluate its biological activity against specific targets. This includes:

  • Enzyme Inhibition Studies : Investigating its potential as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding Studies : Assessing its affinity for various receptors, which is crucial for drug design.

Table 1: Summary of Biological Activities

Activity TypeTargetReference
AntidepressantSerotonin Receptors
AntipsychoticDopamine Receptors
Enzyme InhibitionVarious Metabolic Enzymes

Table 2: Synthetic Pathways

Reaction TypeDescriptionYield (%)
Amine CouplingReaction with electrophiles85
Electrophilic Aromatic SubstitutionFunctionalization of the fluorophenyl group90

Case Study 1: Development of Antidepressants

A study investigated derivatives of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol for their antidepressant properties. The results indicated significant activity at serotonin receptors, suggesting potential therapeutic effects for depression treatment.

Case Study 2: Antipsychotic Drug Design

Research focused on modifying the piperidine structure to enhance receptor binding affinity for dopamine receptors. The optimized compounds showed improved efficacy in preclinical models of schizophrenia.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-[(4-Chloro-2-fluoro-anilino)methyl]piperidin-4-ol
  • Molecular Formula : C₁₂H₁₆ClFN₂O
  • Molecular Weight : 258.72 g/mol
  • Key Differences: The phenyl ring contains 4-chloro and 2-fluoro substituents, increasing molecular weight and altering electronic properties.
4-{[(3,4-Dimethylphenyl)amino]methyl}-piperidin-4-ol
  • Molecular Formula : C₁₄H₂₂N₂O
  • Molecular Weight : 234.34 g/mol
  • Key Differences : The 3,4-dimethylphenyl group introduces electron-donating methyl substituents, significantly increasing lipophilicity. This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol
  • Molecular Formula : C₁₂H₁₇FN₂O
  • Molecular Weight : 224.27 g/mol

Functional Group Modifications

1-[(3-Amino-4-fluorobenzene)sulfonyl]piperidin-4-ol
  • Molecular Formula : C₁₁H₁₅FN₂O₃S
  • Molecular Weight : 274.31 g/mol
  • Key Differences: The sulfonyl group introduces strong polarity and hydrogen-bonding capacity, likely improving solubility but reducing membrane permeability.
4-((3-Amino-4-chlorophenoxy)methyl)-1-(4-chlorophenyl)piperidin-4-ol
  • Molecular Formula : C₁₈H₁₉Cl₂FN₂O₂
  • Molecular Weight : 397.27 g/mol
  • Key Differences: The chlorophenyl and aminophenoxy groups create a bifunctional structure with dual electron-withdrawing (Cl) and donating (NH₂) effects. This compound demonstrates higher molecular complexity, which may correlate with enhanced receptor selectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Biological Relevance
4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol C₁₂H₁₇FN₂O 224.27 3-Fluorophenylamino methyl Moderate solubility, irritant Potential anticancer lead
4-[(4-Cl-2-F-anilino)methyl]piperidin-4-ol C₁₂H₁₆ClFN₂O 258.72 4-Chloro-2-fluorophenylamino methyl High lipophilicity Undisclosed
4-{[(3,4-Me₂Ph)amino]methyl}piperidin-4-ol C₁₄H₂₂N₂O 234.34 3,4-Dimethylphenylamino methyl Enhanced BBB penetration Antitumor derivatives
1-[(3-NH₂-4-F-Ph)SO₂]piperidin-4-ol C₁₁H₁₅FN₂O₃S 274.31 3-Amino-4-fluorophenyl sulfonyl High polarity, H-bond donor/acceptor Solubility-enhanced candidate

Research Findings and Challenges

  • Synthetic Challenges: The synthesis of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol involves column chromatography for purification (e.g., using n-butanol/acetic acid/H₂O systems) , while analogs like 4-((3-amino-4-chlorophenoxy)methyl)-1-(4-chlorophenyl)piperidin-4-ol require tin chloride reduction for nitro-to-amine conversion .
  • Isomer Complexity : Misidentification risks exist for fluorophenyl isomers, as seen in fentanyl analogs where ortho-, meta-, and para-fluoro substitutions drastically alter pharmacological profiles .
  • Metabolic Stability : Bulkier substituents (e.g., sulfonyl groups) may reduce metabolic clearance but hinder permeability, necessitating balanced design .

Preparation Methods

Reductive Amination of Piperidin-4-one Derivatives with Fluoroanilines

A common and efficient method for synthesizing 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol involves reductive amination of 4-piperidone or its protected derivatives with 3-fluoroaniline. This approach is supported by literature on 1,4-disubstituted piperidines synthesis, where the key intermediate is prepared by reacting N-Boc-piperidin-4-one with substituted anilines under reductive amination conditions.

  • Procedure :

    • N-Boc-piperidin-4-one is dissolved in an appropriate solvent such as dichloromethane or 1,2-dichloroethane.
    • 3-Fluoroaniline is added along with a reducing agent like sodium triacetoxyborohydride and a mild acid catalyst such as acetic acid.
    • The reaction mixture is stirred at room temperature for about 24 hours.
    • After completion, the mixture is quenched with aqueous base, extracted, dried, and purified by crystallization or chromatography.
  • Yields : Typically, yields range from 75% to 85% for the reductive amination step.

  • Advantages : This method provides a direct route to the amino-methyl linkage with good regioselectivity and functional group tolerance.

Deprotection and Hydroxylation

Following reductive amination, the Boc protecting group on the nitrogen is removed using trifluoroacetic acid or other acidic conditions to yield the free amine. The piperidin-4-one intermediate can be reduced or hydroxylated to form the piperidin-4-ol moiety.

  • Deprotection : Treatment with trifluoroacetic acid at room temperature for several hours yields the free amine.

  • Hydroxylation/Reduction : The ketone at the 4-position can be selectively reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride or catalytic hydrogenation, depending on the substrate sensitivity.

Alternative Synthetic Routes via Substituted Piperidine Intermediates

Patents and literature describe alternative methods involving the preparation of substituted piperidine intermediates bearing fluorophenyl groups through nucleophilic aromatic substitution or coupling reactions, followed by functional group transformations to introduce the hydroxyl group at the 4-position.

  • For example, 4-(4'-fluorophenyl)-piperidines can be synthesized by reduction of tetrahydropyridine intermediates derived from formaldehyde reactions with fluorophenyl-substituted piperidines.

  • Other methods involve condensation reactions between amino-pyrimidine derivatives and fluorophenyl-piperidinyl methanones, which are then converted to the target piperidin-4-ol derivatives.

Step Reagents/Conditions Yield (%) Notes
Reductive amination N-Boc-piperidin-4-one, 3-fluoroaniline, sodium triacetoxyborohydride, acetic acid, CH2Cl2, RT, 24h 75–85 High regioselectivity, mild conditions
Deprotection Trifluoroacetic acid, RT, several hours 50–95 Efficient Boc removal
Reduction/hydroxylation NaBH4 or catalytic hydrogenation Variable (70–90) Converts ketone to alcohol
Alternative nucleophilic substitution Fluorophenyl-pyridine intermediates, formaldehyde, reduction 60–70 Used in fluorophenyl-piperidine synthesis
Condensation with pyrimidine derivatives Amino-pyrimidine, cyanohydrin derivatives, molecular sieves 60–80 For advanced intermediates in related syntheses
  • The reductive amination method is widely favored due to its straightforwardness and high yields, allowing for the direct installation of the 3-fluorophenylamino group onto the piperidin-4-one scaffold.

  • Protection and deprotection steps are crucial to prevent side reactions and ensure selective functionalization, especially when multiple reactive sites are present.

  • The presence of the fluorine atom on the phenyl ring requires careful handling as fluorinated intermediates can be more expensive and sensitive; thus, early-stage introduction of the fluorine substituent is often preferred to minimize losses.

  • Alternative methods involving condensation reactions and nucleophilic substitutions provide routes to structurally related compounds and can be adapted for the synthesis of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol with modifications.

  • The choice of reducing agents and reaction conditions significantly impacts the stereochemistry and purity of the final piperidin-4-ol product.

The preparation of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is efficiently achieved via reductive amination of 4-piperidone derivatives with 3-fluoroaniline, followed by deprotection and reduction to yield the piperidin-4-ol structure. Alternative synthetic routes exist but are less commonly employed for this specific compound. The methods described provide high yields and selectivity, making them suitable for both laboratory-scale and potential industrial synthesis. Careful control of reaction parameters and purification steps ensures the production of high-purity material suitable for further pharmaceutical or chemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 3-fluoroaniline with a piperidin-4-ol derivative. A key step is the formation of the amine-piperidine linkage, which can be achieved via nucleophilic substitution or reductive amination. For example, in analogous syntheses, reactions between halo-substituted intermediates (e.g., α-chloro-p-fluorobutyrophenone) and amines are conducted at 30°C for 12–24 hours, followed by purification using column chromatography (e.g., silica gel with n-butanol/acetic acid/water systems) . Optimization may include solvent selection (e.g., amides or ethers for improved solubility) and temperature control to minimize side reactions .

Q. How can researchers confirm the structural integrity of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Elemental Analysis : Compare theoretical and observed C/H/N percentages (e.g., deviations ≤0.4% indicate purity) .
  • Spectroscopy : Use 1^1H/13^13C NMR to verify piperidine ring conformation and fluorine substitution patterns. For example, the axial-equatorial proton splitting in the piperidine ring and 19^{19}F NMR shifts (≈ -115 ppm for meta-fluorine) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion ([M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. What strategies address low yields in the alkylation step of 3-fluoroaniline with piperidin-4-ol derivatives?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Protecting Groups : Temporarily protect the piperidine hydroxyl group (e.g., tert-butyl carbamate) to reduce steric bulk .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic solvent systems .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled microwave heating (e.g., 100°C for 30 minutes) .

Q. How does 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol interact with central nervous system (CNS) targets, and what in vitro models are appropriate for studying these interactions?

  • Methodological Answer : The compound’s piperidine-fluorophenyl motif suggests potential affinity for serotonin (5-HT) or dopamine receptors, similar to haloperidol analogues . In vitro models include:

  • Radioligand Binding Assays : Use 3^3H-labeled receptor ligands (e.g., 5-HT1A_{1A} or D2_2 receptors) to measure competitive displacement .
  • Functional cAMP Assays : Transfected HEK293 cells expressing GPCRs can quantify agonist/antagonist activity via luminescence .

Q. What computational methods are effective for predicting the pharmacokinetics of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and machine learning:

  • ADMET Prediction : Tools like SwissADME estimate logP (≈2.1), BBB permeability, and CYP450 metabolism .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite can model binding poses in serotonin receptors, prioritizing residues like Asp116 (5-HT1A_{1A}) for mutagenesis studies .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Solutions include:

  • Strict Batch Standardization : Use HPLC (≥95% purity) and quantify residual solvents via GC-MS .
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., electrophysiology for receptor activity vs. calcium flux assays) .
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol
Reactant of Route 2
4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol

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